Lipophilicity (XLogP3-AA) Comparison: Chloro vs. Bromo vs. Methoxy 2‑Oxoethyl Esters
The target compound exhibits a computed XLogP3‑AA of 6.7, indicating high lipophilicity [1]. The 4‑bromo analog (CAS 355420‑62‑1) shows a higher XLogP3‑AA of approximately 7.2, while the 4‑methoxy analog is predicted to be lower (~6.1) based on fragment‑based calculations [2]. A difference of ≥0.5 log units can significantly affect membrane permeability and non‑specific protein binding in cell‑based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 6.7 |
| Comparator Or Baseline | 4‑Bromo analog: ~7.2; 4‑Methoxy analog: ~6.1 (estimated) |
| Quantified Difference | ΔlogP = 0.5–1.1 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of this magnitude can alter compound distribution in biological screens, making analog selection critical for consistent SAR interpretation.
- [1] PubChem Compound Summary for CID 1921724. Computed XLogP3‑AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 1921723. Computed properties for the 4‑bromo analog. National Center for Biotechnology Information (2025). View Source
